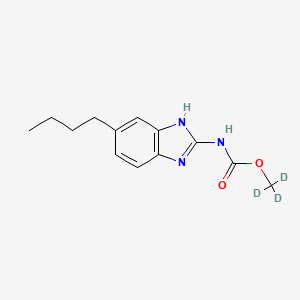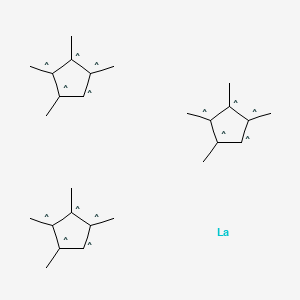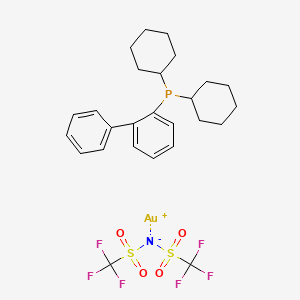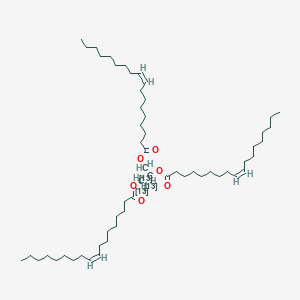
Parbendazole-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parbendazole-d3 is a deuterium-labeled derivative of Parbendazole, a benzimidazole carbamate. It is known for its potent inhibition of microtubule assembly and its broad-spectrum anthelmintic activity. The molecular formula of this compound is C13H14D3N3O2, and it has a molecular weight of 250.31 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Parbendazole-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Parbendazole molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in the chemical structure of Parbendazole. This deuteration can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure the efficient incorporation of deuterium atoms into the Parbendazole molecule. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Parbendazole-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the benzimidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzimidazole compounds .
Aplicaciones Científicas De Investigación
Parbendazole-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development due to its stable isotopic labeling.
Biology: Studied for its effects on microtubule assembly and its potential as an antiproliferative agent.
Industry: Utilized in the synthesis of benzimidazole derivatives and other related compounds.
Mecanismo De Acción
Parbendazole-d3 exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule assembly leads to the destabilization of the cytoskeleton, ultimately causing cell cycle arrest and apoptosis in proliferating cells . The molecular targets involved include tubulin and associated proteins that regulate microtubule dynamics .
Comparación Con Compuestos Similares
Similar Compounds
Albendazole: Another benzimidazole carbamate with similar anthelmintic activity.
Mebendazole: A benzimidazole derivative used to treat parasitic worm infections.
Thiabendazole: A benzimidazole compound with antifungal and anthelmintic properties.
Uniqueness
Parbendazole-d3 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitative analysis in research applications. This isotopic labeling also provides insights into the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development .
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
250.31 g/mol |
Nombre IUPAC |
trideuteriomethyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17)/i2D3 |
Clave InChI |
YRWLZFXJFBZBEY-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)CCCC |
SMILES canónico |
CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)




![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)

![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)


